Cyclopropyl(4-pentylphenyl)methanone
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Overview
Description
Cyclopropyl(4-pentylphenyl)methanone: is an organic compound with the molecular formula C15H20O and a molecular weight of 216.32 g/mol . It is a ketone characterized by a cyclopropyl group attached to a 4-pentylphenyl group. This compound is used in various scientific research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(4-pentylphenyl)methanone can be achieved through several methods. One common approach involves the reaction of cyclopropyl acetonitrile with 4-pentylbenzoyl chloride under reflux conditions . The reaction typically requires a solvent such as diethyl ether and an acid catalyst like hydrochloric acid to facilitate the formation of the desired ketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of fixed bed catalysts such as cobalt or nickel. The process generally includes the hydrogenation of cyclopropane carboxaldehyde in the presence of an inert solvent . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-pentylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropyl and phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
Cyclopropyl(4-pentylphenyl)methanone is widely used in scientific research, particularly in the following areas:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(4-pentylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecular structure, affecting the reactivity and binding affinity of the compound. This strain can influence various biochemical pathways, leading to the desired effects in biological systems .
Comparison with Similar Compounds
Cyclopropyl(4-pentylphenyl)methanone can be compared with other similar compounds, such as:
Cyclopropyl phenyl ketone: Similar structure but lacks the pentyl group, resulting in different reactivity and applications.
Cyclopropyl methyl ketone: Contains a methyl group instead of a phenyl group, leading to variations in chemical behavior and uses.
Properties
IUPAC Name |
cyclopropyl-(4-pentylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-2-3-4-5-12-6-8-13(9-7-12)15(16)14-10-11-14/h6-9,14H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKZOWGGPRIOJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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